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Compound of Interest

Compound Name: Deoxyenterocin

Cat. No.: B15602271 Get Quote

An in-depth guide to the biomimetic total synthesis of (-)-5-Deoxyenterocin, tailored for

researchers, scientists, and drug development professionals. This document provides a

comprehensive overview of the synthetic methodology, including key reaction steps,

quantitative data, and detailed protocols based on published literature. Visual diagrams are

included to elucidate the biosynthetic pathway, experimental workflow, and retrosynthetic

analysis.

Application Notes
The biomimetic synthesis of (-)-5-Deoxyenterocin, a complex polyketide natural product,

presents a significant challenge in organic synthesis. The strategy hinges on mimicking the

proposed biosynthetic pathway, particularly a key twofold intramolecular aldol reaction to

construct the intricate tricyclic core.[1][2][3] This approach, while elegant, has faced obstacles,

including low yields in the crucial cyclization step due to geometric constraints.[1][2][3]

The total synthesis commences from the readily available starting material, pentane-1,3,5-triol,

and utilizes (-)-menthone as a chiral auxiliary to establish the initial stereochemistry.[1][2][3]

The synthesis involves a linear sequence of 16 steps, culminating in an overall yield of 0.2%.[1]

[2][3] Key transformations include two aldol reactions to build the carbon skeleton, a

diastereoselective hydroxylation, and the pivotal biomimetic twofold intramolecular aldol

reaction of a triketone precursor.[1][2]

Researchers undertaking this synthesis should pay close attention to the diastereoselectivity of

the hydroxylation step and the optimization of the final, low-yielding cyclization. The purification
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of intermediates can be challenging due to the presence of multiple diastereomers at certain

stages.[1]

Quantitative Data Summary
The following table summarizes the reported yields for the key stages of the biomimetic

synthesis of (-)-5-Deoxyenterocin. It is important to note that yields for many of the individual

16 steps are not explicitly detailed in the primary literature abstracts.

Reaction Stage Description Reported Yield Reference

Overall Synthesis

16 steps in the longest

linear sequence from

pentane-1,3,5-triol.

0.2% [1][2][3]

Biomimetic Cyclization

Twofold intramolecular

aldol reaction of the

triketone precursor.

10% [1][2][3]

Aldol Reaction

Reaction of γ-pyrone

with an aldehyde

intermediate.

d.r. = 50/50 [1]

Intermediate Alcohol

Formation of alcohol

18, a precursor to the

triketone.

d.r. = 52/48 [1]

Experimental Protocols
The following protocols for key experiments are based on the methodologies described in the

literature. For full experimental details, including specific quantities, reaction times, and

purification methods, it is essential to consult the supporting information of the cited primary

research articles.[1]

Protocol 1: Synthesis of the Triketone Precursor (2)
This protocol outlines the general steps for the synthesis of the key triketone precursor required

for the biomimetic cyclization.
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Materials:

γ,δ-unsaturated ester 13

Chiral aldehyde 4

Dess-Martin periodinane (DMP)

Pyridine

Appropriate solvents (e.g., dichloromethane)

Procedure:

The synthesis begins with the coupling of γ,δ-unsaturated ester 13 and chiral aldehyde 4.

The specific conditions for this coupling (e.g., use of a specific base or catalyst) are not

detailed in the available abstracts and would be found in the full experimental procedures.

A series of transformations, likely involving protection/deprotection steps and functional

group manipulations, are carried out on the coupled product. These steps lead to the

formation of alcohol 18 as a mixture of diastereoisomers (d.r. = 52/48).[1]

The alcohol 18 is then oxidized to the corresponding triketone 2 using Dess-Martin

periodinane (DMP) in the presence of pyridine.[1]

The crude triketone 2 is purified using column chromatography.

Protocol 2: Biomimetic Twofold Intramolecular Aldol
Reaction
This crucial step forms the tricyclic core of (-)-5-Deoxyenterocin. The low yield of this reaction

highlights its challenging nature.

Materials:

Triketone precursor 2
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A suitable base (e.g., a non-nucleophilic base like LHMDS or a weaker base to promote the

aldol cascade)

Anhydrous solvent (e.g., tetrahydrofuran)

Procedure:

The triketone 2 is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon

or nitrogen).

The solution is cooled to a low temperature (e.g., -78 °C) to control the reaction.

A solution of the chosen base is added dropwise to the triketone solution to initiate the

intramolecular aldol reaction.

The reaction is stirred at low temperature for a specified period, and the progress is

monitored by thin-layer chromatography.

Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous

ammonium chloride solution).

The product, (-)-5-Deoxyenterocin (1), is extracted, and the combined organic layers are

dried and concentrated.

The final product is purified by column chromatography. This step is reported to be low

yielding (10%).[1][2][3]

Protocol 3: Diastereoselective Hydroxylation
A diastereoselective hydroxylation reaction is a key step in establishing one of the

stereocenters in the molecule.

Materials:

Alkene precursor

A suitable oxidizing agent and chiral ligand/catalyst system (e.g., osmium tetroxide with a

chiral ligand, or a Sharpless asymmetric dihydroxylation protocol).
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Procedure:

The alkene precursor is dissolved in a suitable solvent system.

The chiral catalyst or ligand and the oxidizing agent are added under controlled temperature

conditions.

The reaction is allowed to proceed until the starting material is consumed.

The reaction is quenched, and the product is worked up to isolate the diol.

The diastereomeric ratio of the product is determined using analytical techniques such as

NMR spectroscopy or chiral HPLC.
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Caption: Proposed biosynthetic pathway of Enterocin and 5-Deoxyenterocin.
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Synthesis Workflow
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Caption: Simplified workflow for the total synthesis of (-)-5-Deoxyenterocin.
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Retrosynthetic Analysis of (-)-5-Deoxyenterocin
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Caption: Retrosynthetic analysis for the biomimetic synthesis of (-)-5-Deoxyenterocin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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